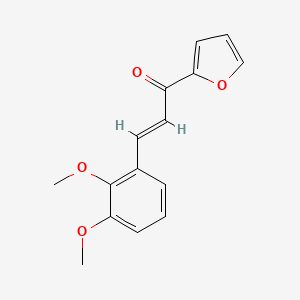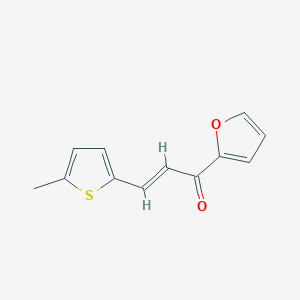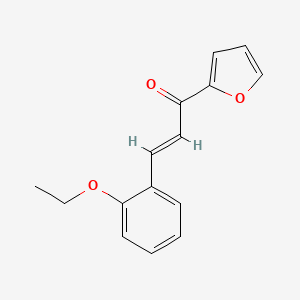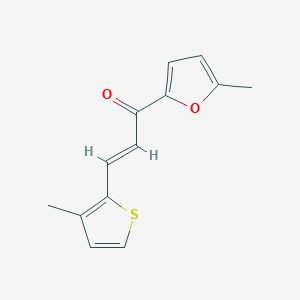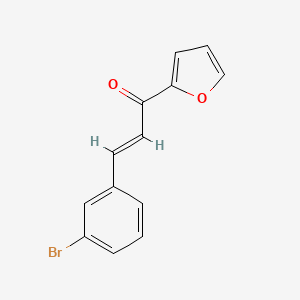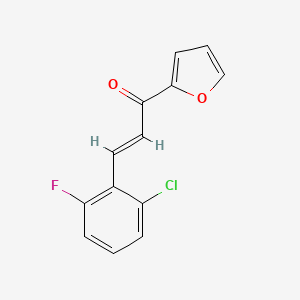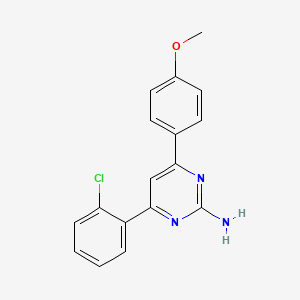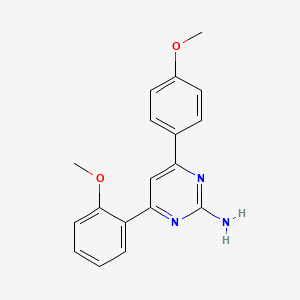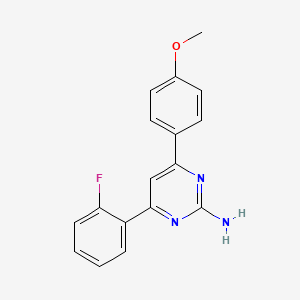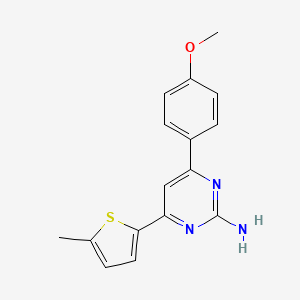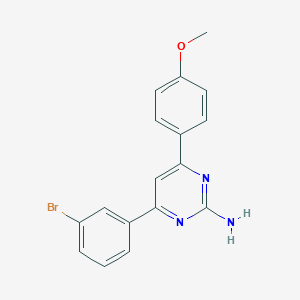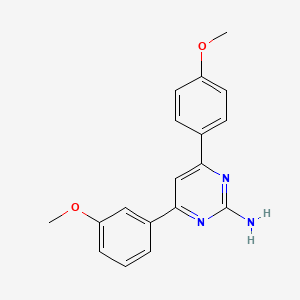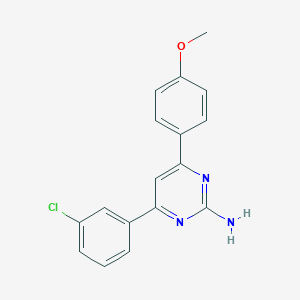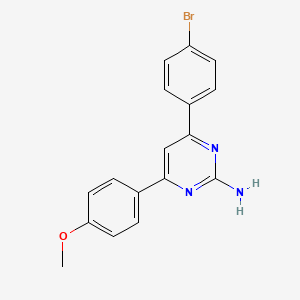![molecular formula C12H10N2O B6346859 2-[(3-Pyridylimino)methyl]phenol CAS No. 40989-90-0](/img/structure/B6346859.png)
2-[(3-Pyridylimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Pyridylimino)methyl]phenol, also known as 2-PIMP, is an organic compound belonging to the class of phenols. It is a colorless to pale yellow solid that is soluble in water and ethanol. 2-PIMP is a useful synthetic intermediate for the preparation of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of 2-PIMP involves the reaction of pyridine with 3-chloropropan-1-ol in the presence of a base.
Aplicaciones Científicas De Investigación
2-[(3-Pyridylimino)methyl]phenol has been widely studied in scientific research due to its potential applications in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-[(3-Pyridylimino)methyl]phenol has been used in the synthesis of indole derivatives, which are important intermediates in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol is not fully understood. However, it is believed to involve a nucleophilic substitution reaction between the pyridine and the 3-chloropropan-1-ol in the presence of a base. This reaction results in the formation of a phenol and an alkyl halide. The alkyl halide then undergoes a further reaction with the phenol to form the final product, 2-[(3-Pyridylimino)methyl]phenol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Pyridylimino)methyl]phenol are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 2-[(3-Pyridylimino)methyl]phenol has been shown to exhibit anti-inflammatory and antioxidant activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-Pyridylimino)methyl]phenol is a useful synthetic intermediate for the preparation of a variety of compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main advantages of using 2-[(3-Pyridylimino)methyl]phenol in laboratory experiments are its low cost and its availability in large quantities. However, there are some limitations to using 2-[(3-Pyridylimino)methyl]phenol in laboratory experiments. For example, the reaction is sensitive to moisture and the product is unstable in the presence of light and air.
Direcciones Futuras
There are a number of potential future directions for the use of 2-[(3-Pyridylimino)methyl]phenol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research into the mechanism of action of 2-[(3-Pyridylimino)methyl]phenol could lead to the development of new synthetic strategies for the preparation of various organic compounds. Finally, further research into the stability of 2-[(3-Pyridylimino)methyl]phenol could lead to the development of new methods for its storage and handling.
Métodos De Síntesis
The synthesis of 2-[(3-Pyridylimino)methyl]phenol involves the reaction of pyridine with 3-chloropropan-1-ol in the presence of a base. This reaction is known as the Fischer indole synthesis. The reaction is typically carried out by adding pyridine and 3-chloropropan-1-ol to a solution of a base such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of 100-150°C for a few hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Propiedades
IUPAC Name |
2-(pyridin-3-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOGSGZQSAJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridylimino)methyl]phenol | |
CAS RN |
40989-90-0 |
Source


|
| Record name | NSC131217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

